Benzene, 1-nitro-4-(1-propenyl)-

Description

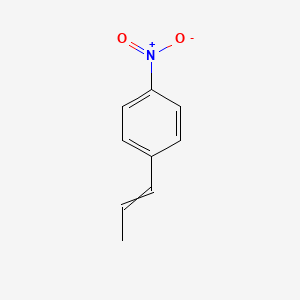

Benzene, 1-nitro-4-(1-propenyl)- (CAS 25798-60-1) is a nitro-substituted aromatic compound with the molecular formula C₉H₉NO₂ and an average molecular weight of 163.18 g/mol . Its structure features a nitro group (-NO₂) at the 1-position and a 1-propenyl group (-CH=CH-CH₃) at the 4-position of the benzene ring. The 1-propenyl group introduces an unsaturated alkenyl moiety, which influences the compound’s electronic properties and reactivity. This compound is of interest in organic synthesis, particularly in reactions involving electrophilic substitution or alkene functionalization.

Properties

CAS No. |

25798-60-1 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-4-prop-1-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3 |

InChI Key |

XEFDXKFPMZOEMV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Benzene, 1-nitro-4-(1-propenyl)- involves the nitration of 4-(1-propenyl)benzene (also known as 4-propenylbenzene or para-propenylbenzene). This is a classic electrophilic aromatic substitution reaction where the nitro group is introduced selectively at the para position relative to the propenyl substituent.

- Starting Material: 4-(1-propenyl)benzene

- Nitrating Agents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)

- Reaction Conditions: Controlled temperature (typically below 50°C) to avoid over-nitration and side reactions

- Mechanism: The sulfuric acid protonates nitric acid generating the nitronium ion (NO₂⁺), the active electrophile that attacks the aromatic ring preferentially at the para position due to the directing effects of the propenyl group.

This nitration process yields Benzene, 1-nitro-4-(1-propenyl)- as the major product with high regioselectivity.

Industrial Production Methods

Industrial scale synthesis follows similar nitration chemistry but incorporates process optimizations for yield, safety, and purity:

- Continuous Flow Reactors: These allow precise control of reaction time and temperature, improving selectivity and reducing by-products.

- Optimized Acid Ratios: Adjusting the ratio of nitric to sulfuric acid to balance nitration rate and minimize degradation.

- Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the pure compound.

Such industrial methods ensure the compound is produced efficiently and in quantities suitable for further chemical or pharmaceutical applications.

Alternative Synthetic Approaches

While direct nitration of 4-(1-propenyl)benzene is the most straightforward, other synthetic strategies may be employed depending on available starting materials or desired substitution patterns:

- Knoevenagel Condensation Variant (Henry Reaction): Although more common for nitroalkenes like phenyl-2-nitropropene, this method involves condensation of benzaldehyde derivatives with nitroalkanes under basic catalysis. However, this is less typical for preparing Benzene, 1-nitro-4-(1-propenyl)- specifically.

- Nitration of Isopropylbenzene (Cumene): For related compounds such as 1-isopropyl-4-nitrobenzene, nitration of cumene with mixed acid is used, yielding a mixture of ortho-, meta-, and para-nitroisopropylbenzenes, which are separated by distillation. This method is less applicable to the propenyl derivative but illustrates related aromatic nitration chemistry.

Chemical Reaction Analysis and Reagents

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Nitration | Concentrated HNO₃ and H₂SO₄, <50°C | Selective para-nitration yielding Benzene, 1-nitro-4-(1-propenyl)- |

| Reduction of Nitro Group | H₂ gas with Pd/C catalyst or SnCl₂ in HCl | 1-amino-4-(1-propenyl)benzene |

| Oxidation of Propenyl Group | KMnO₄ or CrO₃ in acidic medium | 4-(1-propenyl)benzaldehyde or 4-(1-propenyl)benzoic acid |

| Electrophilic Aromatic Substitution (further) | Halogenation with Br₂ or Cl₂ in presence of Lewis acid | Halogenated derivatives at available ring positions |

Data Table Summarizing Preparation and Key Reaction Conditions

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄, <50°C | Benzene, 1-nitro-4-(1-propenyl)- formed | High regioselectivity, para product |

| Reduction | H₂ + Pd/C or SnCl₂ + HCl | Amino derivative | Useful for further functionalization |

| Oxidation | KMnO₄ or CrO₃, acidic | Aldehyde or acid derivatives | Modifies propenyl side chain |

| Purification | Recrystallization or chromatography | Pure compound | Essential for analytical and bio use |

Research Findings and Literature Overview

- The nitration method described is well-documented in organic synthesis literature and is the standard for introducing nitro groups into aromatic rings bearing electron-donating or weakly activating groups like propenyl.

- Industrial patents and chemical process literature confirm the use of mixed acid nitration and continuous flow reactors for scale-up, optimizing yield and purity.

- The compound’s chemical behavior, including reduction and oxidation reactions, is consistent with known aromatic nitroalkene chemistry, enabling versatile downstream transformations.

- Biological activity studies correlate the presence of the nitro and propenyl groups with antimicrobial and anticancer properties, underscoring the importance of high-purity synthesis for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(1-propenyl)- undergoes various chemical reactions, including:

Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-nitro-4-(1-propenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(1-propenyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propenyl group can undergo electrophilic or nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Nitrobenzenes with Alkenyl Substituents

- Benzene, 1-nitro-4-(2-propen-1-yl)- (CAS 53483-17-3):

- Structure : Contains a nitro group and an allyl (2-propenyl) group (-CH₂-CH=CH₂).

- Key Differences : The allyl group’s double bond (C2–C3) enhances conjugation with the aromatic ring compared to the 1-propenyl group (C1–C2). This difference may alter reactivity in electrophilic additions or polymerizations .

- Safety : Classified as hazardous, requiring medical attention upon exposure .

Nitrobenzenes with Alkyl Substituents

- Benzene, 1-(1-methylethyl)-4-nitro (CAS 1817-47-6):

- Structure : Features an isopropyl group (-CH(CH₃)₂) instead of the alkenyl substituent.

- Key Differences : The electron-donating isopropyl group slightly activates the benzene ring toward electrophilic substitution, contrasting with the electron-withdrawing nitro group. Its boiling point is 379.7 K at 0.015 bar .

Nitrobenzenes with Aromatic Substituents

Nitrobenzenes with Ether Groups

- Benzene, 1-methoxy-4-nitro (CAS 100-17-4):

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Thermodynamic and Electronic Comparisons

Research Findings

Industrial Relevance

- The phenylthio derivative (CAS 952-97-6) is used in polymer synthesis, while the methoxy variant (CAS 100-17-4) serves as a solvent. The target compound’s alkenyl group may make it suitable for producing specialty chemicals or pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.